

A Technical Guide to p-Tolylmaleimide: Sourcing and Application in Research

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Compound of Interest

Compound Name: *p*-Tolylmaleimide

Cat. No.: B7728571

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Introduction: **p-Tolylmaleimide**, also known as N-(p-tolyl)maleimide, is a chemical compound widely utilized by researchers and drug development professionals. Its primary application lies in bioconjugation, where the maleimide group exhibits high reactivity and selectivity towards thiol (sulfhydryl) groups, such as those found in the cysteine residues of proteins.[1][2][3][4] This specific reactivity allows for the precise labeling and cross-linking of biomolecules. Additionally, **p-Tolylmaleimide** has been identified as an inhibitor of the water channel protein Aquaporin Z.[5][6][7] This guide provides an overview of its technical specifications, suppliers, pricing, and a detailed protocol for its use in common laboratory applications.

Technical Data and Specifications

p-Tolylmaleimide is a small molecule reagent with the following key characteristics. Purity levels are typically greater than 98%, as confirmed by High-Performance Liquid Chromatography (HPLC).[7]

Property	Value	Source(s)
CAS Number	1631-28-3	[5] [6] [7] [8]
Molecular Formula	C ₁₁ H ₉ NO ₂	[5] [7]
Molecular Weight	187.19 g/mol	[7]
Purity	>98% (HPLC)	[7]
Appearance	White to light yellow solid	
Solubility	Soluble in DMSO and DMF	[2] [6]
Storage	Store at -20°C	[5] [7]

Suppliers and Pricing

p-Tolylmaleimide is available from various chemical suppliers that cater to the research and development market. Pricing is subject to change and varies based on the quantity and purity of the compound. The tables below provide a list of notable suppliers and illustrative pricing.

Table of Representative Suppliers

Supplier	Product Name	Notes
TargetMol	p-Tolylmaleimide	Research use only. [6] [9]
MedChemExpress	p-Tolylmaleimide	Offers related standards and GMP grade compounds. [10]
Molnova	p-Tolylmaleimide	Purity >98% (HPLC). [7]
Sigma-Aldrich	p-Tolylmaleimide	Distributor for various chemical producers. [8]
Immunomart	p-Tolylmaleimide	Available in various quantities from 10 mg to 200 mg. [5]
Meilunbio (美仑生物)	p-Tolylmaleimide	Purity >98%. [11]

Illustrative Pricing

Note: Prices are for research-grade material and are subject to change. They are provided for estimation purposes only.

Supplier	Quantity	Price (USD)
TargetMol[6]	25 mg	\$54
	50 mg	\$83
	100 mg	\$125
	200 mg	\$183
Molnova[7]	5 mg	\$70
	10 mg	\$101
	25 mg	\$177
	50 mg	\$259
Immunomart[5]	10 mg	\$38
	25 mg	\$38
	50 mg	\$38
	100 mg	\$145
	200 mg	\$262
Meilunbio[11]	5 mg	¥350
	50 mg	¥700

Core Application: Thiol-Maleimide Conjugation

The most common application for **p-Tolylmaleimide** in drug development and research is its use as a thiol-reactive probe for bioconjugation.[3] The maleimide moiety reacts specifically with the sulfhydryl group of a cysteine residue to form a stable thioether bond.[1] This reaction is highly efficient at a neutral pH range of 6.5-7.5.[12] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than its reaction with amines, ensuring high selectivity.[12]

Caption: Thiol-Maleimide Michael Addition Reaction.

Generalized Experimental Protocol: Protein Labeling

This protocol provides a general procedure for conjugating **p-Tolylmaleimide** to a thiol-containing protein. Researchers should optimize molar ratios and incubation times for their specific protein of interest.

1. Reagent and Buffer Preparation

- **Buffer Preparation:** Prepare a degassed reaction buffer. Suitable buffers include PBS, Tris, or HEPES at pH 7.0-7.5.^{[2][3]} Thiol-containing buffers (e.g., DTT, β -mercaptoethanol) must be avoided. Degassing can be achieved by applying a vacuum or by bubbling an inert gas like nitrogen or argon through the solution to prevent re-oxidation of thiols.^{[2][4]}
- **Protein Solution:** Dissolve the target protein in the degassed buffer at a concentration of 1-10 mg/mL.^{[2][3]}
- **Maleimide Stock Solution:** Prepare a 10 mM stock solution of **p-Tolylmaleimide** in an anhydrous organic solvent such as DMSO or DMF.^{[1][4]}

2. Optional: Reduction of Protein Disulfide Bonds

- Native proteins often have cysteine residues participating in disulfide bridges, which do not react with maleimides.^{[2][4]} To make these sites available for conjugation, the disulfide bonds must be reduced.
- Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.^{[2][4]}
- Incubate the mixture for 20-30 minutes at room temperature.^[4] TCEP is often preferred as it does not need to be removed before adding the maleimide reagent.^[4]

3. Conjugation Reaction

- Add the **p-Tolylmaleimide** stock solution to the protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[\[2\]](#)[\[4\]](#) Protect the reaction from light, especially if the maleimide is part of a fluorescent dye.[\[4\]](#)

4. Purification of the Conjugate

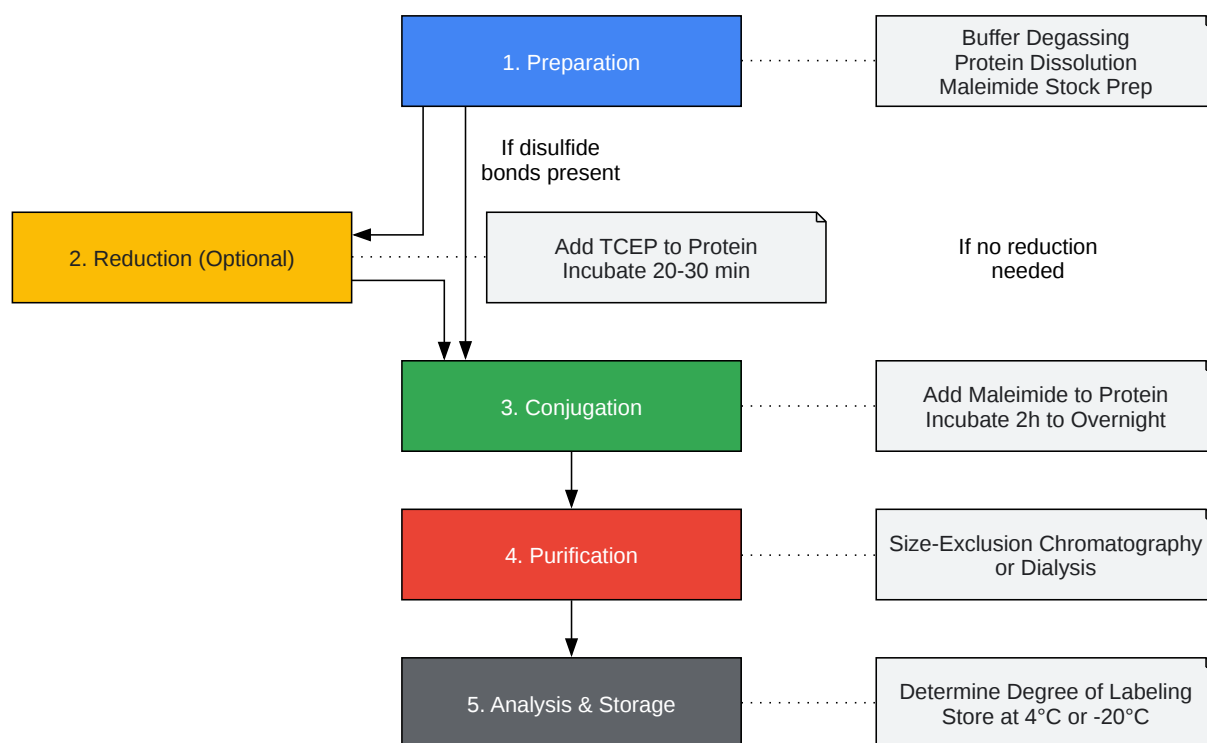
- After incubation, it is crucial to remove the unreacted **p-Tolylmaleimide** and any byproducts.
- Purification can be achieved using size-exclusion chromatography (e.g., gel filtration) or dialysis.[\[2\]](#)[\[12\]](#)

5. Characterization and Storage

- Determine the degree of labeling (DOL), which is the average number of maleimide molecules conjugated per protein.
- Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage, potentially with stabilizers like BSA.[\[12\]](#)

Experimental Workflow Visualization

The following diagram outlines the logical flow of a typical bioconjugation experiment using **p-Tolylmaleimide**.



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Caption: Workflow for Protein Conjugation with **p-Tolylmaleimide**.

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